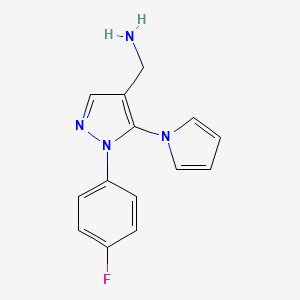

(1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4/c15-12-3-5-13(6-4-12)19-14(11(9-16)10-17-19)18-7-1-2-8-18/h1-8,10H,9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEBVQNYIJXUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in cancer treatment and as a pharmacological agent. This review synthesizes current research findings, including data tables and case studies, to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a pyrazole core with a fluorophenyl substituent and a pyrrole moiety, which are known to influence its biological activity. The presence of the fluorine atom is significant for enhancing lipophilicity and potentially improving binding affinity to biological targets.

Anticancer Potential

Recent studies have highlighted the compound's efficacy against various cancer cell lines, particularly melanoma.

- In vitro Studies : In one study, the compound exhibited significant cytotoxicity against the UACC-62 melanoma cell line, achieving 100% inhibition at a concentration of 10 µM . The structure-activity relationship (SAR) indicated that modifications in the side chains can enhance activity against BRAF mutant strains of melanoma.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| UACC-62 | 10 | 100% inhibition |

| A375 | 0.5 | High growth inhibition |

| MDA-MB-435 | 0.2 | Active against multi-drug resistant |

The proposed mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was confirmed by both in vitro assays and in vivo studies in murine models .

Study 1: Inhibition of p38 MAP Kinase

A study focused on the synthesis and optimization of pyrazole derivatives, including our compound, found that it acts as a selective inhibitor of p38 MAP kinase. The crystal structure revealed specific interactions that contribute to its selectivity, enhancing its potential as an anti-inflammatory and anticancer agent .

Study 2: PD-1/PD-L1 Inhibition

Another investigation identified small molecule inhibitors targeting the PD-1/PD-L1 pathway, where derivatives similar to this compound were screened for their ability to enhance immune response against tumors. These findings suggest potential applications in immunotherapy .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a variety of biological activities:

Antiviral Properties

Studies have shown that pyrazole derivatives can inhibit viral enzymes. For instance, a derivative with the 4-fluorophenyl group demonstrated significant inhibitory activity against neuraminidase, an enzyme critical for viral replication. A specific study reported an inhibition percentage of 56.45% at a concentration of 10 μM, suggesting notable antiviral potential.

Antitumor Activity

The compound's structure suggests potential activity against cancer cells. Pyrazole derivatives have been linked to the inhibition of tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Case studies have documented the effectiveness of similar compounds in reducing tumor size in preclinical models .

Anti-inflammatory Effects

Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase. This action is particularly relevant in conditions like arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory responses makes it a candidate for further research in therapeutic applications .

Case Studies

Several case studies highlight the efficacy of (1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine and its derivatives:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

1-(3-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine

- Structural Difference : 3-Methylphenyl replaces 4-fluorophenyl at the 1-position.

- Impact: Electronic Effects: Methyl is electron-donating, reducing electrophilicity compared to fluorine. Biological Activity: Reduced metabolic stability compared to the fluorinated analog .

1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

- Structural Difference : p-Tolyl (4-methylphenyl) at position 4 replaces the methanamine group.

- Impact: Hydrogen Bonding: Loss of the primary amine reduces hydrogen bond donor capacity. Aromatic Interactions: p-Tolyl enhances hydrophobic interactions but may reduce solubility .

Substituent Variations at the 5-Position

5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole

- Structural Difference : Tetrazole ring replaces pyrrole at the 5-position.

- Impact :

3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

- Structural Difference : Additional triazole and sulfanyl groups.

- Sulfur Atom: Enhances van der Waals interactions and oxidation resistance .

Variations in the Methanamine Group

1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine

- Structural Difference : N-methylation of the methanamine group.

- Impact :

(5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(4-METHOXYPHENYL)METHANONE

- Structural Difference: Methanone replaces methanamine.

- Impact: Hydrogen Bonding: Ketone acts as a hydrogen bond acceptor, unlike the amine donor. Electron Density: Conjugation with the aromatic ring alters electronic distribution .

Key Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₄FN₅ | 283.31 | 4-Fluorophenyl, Pyrrole, Methanamine | 2.1 |

| 1-(3-Methylphenyl)-5-(pyrrol-1-yl) analog | C₁₅H₁₅N₅ | 265.32 | 3-Methylphenyl, Pyrrole, Methanamine | 2.8 |

| 5-Tetrazole analog | C₁₀H₇FN₆ | 230.20 | 4-Fluorophenyl, Tetrazole | 1.5 |

| N-Methylmethanamine analog | C₁₁H₁₂FN₃ | 205.23 | 4-Fluorophenyl, N-Methylamine | 1.9 |

*Estimated using fragment-based methods.

Preparation Methods

Synthesis of 5-(1H-pyrrol-1-yl)-1H-pyrazole Derivatives

A key step involves synthesizing 5-(1H-pyrrol-1-yl)-1H-pyrazole intermediates. This is commonly achieved by:

- Reacting appropriate hydrazines with diethyl ethoxymethylenemalonate to yield 5-aminopyrazole derivatives.

- Applying the Clauson-Kaas reaction to convert the amino group into the pyrrol-1-yl substituent.

For example, compounds analogous to the target molecule have been prepared by converting 5-aminopyrazoles to pyrrol-1-yl derivatives using the Clauson-Kaas procedure.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent at the pyrazole nitrogen can be introduced via Suzuki–Miyaura cross-coupling reactions. In the literature, pyrrol-1-yl pyrazole esters have been subjected to Suzuki coupling with arylboronic acids bearing fluoro substituents to yield the corresponding arylated pyrazoles.

Functionalization to Methanamine Derivative

Hydrolysis and Amidation

Esters derived from the pyrazole intermediates are hydrolyzed to the corresponding carboxylic acids. These acids are then converted to amides or further functionalized by amidation with amines to install the methanamine functionality. Amidation is typically conducted under standard peptide coupling conditions or using commercially available amines.

Reductive Amination

Reductive amination is a crucial step for the introduction of the methanamine group onto the pyrazole ring. The process generally involves:

- Formation of an aldehyde intermediate on the pyrazole ring (e.g., via Vilsmeier-Haack formylation).

- Reaction of the aldehyde with ammonia or a primary amine to form an imine or iminium intermediate.

- Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride.

This method has been demonstrated for similar pyrrole-pyrazole amine derivatives and offers a clean and efficient route to the methanamine functionality.

Detailed Reaction Conditions and Procedures

Research Findings and Optimization Notes

The initial exploration of pyrazole derivatives focused on varying substituents at multiple positions to optimize biological activity and physicochemical properties, with the methanamine group enhancing solubility and binding affinity in drug-like molecules.

Clauson-Kaas pyrrole synthesis is a reliable method for introducing the pyrrole moiety with good yields and selectivity.

Suzuki–Miyaura cross-coupling is highly effective for installing the 4-fluorophenyl substituent, with palladium catalysts providing high conversion rates.

Reductive amination conditions must be carefully controlled to prevent over-reduction or side reactions; sodium borohydride in ethanol at room temperature is commonly employed.

Hydrolysis and amidation steps are standard but require careful pH control and purification to ensure high purity of intermediates and final products.

Q & A

Basic Research Questions

What are the common synthetic routes for (1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with pyrrole derivatives. Key steps include:

- Nucleophilic substitution : Introducing the 4-fluorophenyl group via coupling reactions under inert atmospheres (e.g., N₂) at 80–100°C .

- Pyrrole functionalization : Use of catalytic Pd or Cu to facilitate cross-coupling between pyrazole and pyrrole moieties .

- Amine protection : Methanamine groups may require protection (e.g., Boc) to avoid side reactions during synthesis .

Optimization involves adjusting solvent polarity (DMF or THF), temperature gradients, and catalyst loadings. Purity is validated via TLC and HPLC .

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions on the pyrazole and pyrrole rings. F NMR detects fluorine environments .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and validates bond lengths/angles. SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.05 indicating high accuracy .

- Mass spectrometry : High-resolution ESI-MS determines molecular ion peaks and fragmentation patterns .

How does the 4-fluorophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing fluorine atom stabilizes the pyrazole ring via inductive effects, altering dipole moments and reactivity. Computational studies (DFT) show reduced electron density at the pyrazole C4 position, favoring electrophilic substitutions . Experimentally, this is observed in reduced pKa values compared to non-fluorinated analogs .

Advanced Research Questions

How can conflicting bioactivity data between similar pyrazole-pyrrole hybrids be resolved?

Contradictions often arise from assay conditions or structural nuances. For example:

- Solubility differences : Methanamine derivatives may require DMSO co-solvents for in vitro assays, impacting bioavailability .

- Substituent effects : Fluorine vs. chlorine at the phenyl ring alters σ-receptor binding affinities by 10–100x .

Methodological solutions: - Standardize assay protocols (e.g., fixed DMSO concentrations ≤1%).

- Use isosteric analogs to isolate substituent effects .

What strategies are effective for resolving crystallographic disorder in the pyrrole ring?

Disorder arises from rotational flexibility of the pyrrole moiety. Approaches include:

- Low-temperature data collection : Reduces thermal motion (e.g., 100 K) .

- Twinned refinement : SHELXL’s TWIN/BASF commands model overlapping lattices .

- Hybrid restraints : Combine geometric (DFT-calculated) and experimental restraints during refinement .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced σ-receptor antagonism?

Key SAR insights:

- Pyrrole substitution : Bulky groups at the pyrrole N1 position improve receptor selectivity (e.g., 1H-pyrrol-1-yl vs. 1-methylpyrrole) .

- Methanamine positioning : Proximity to the pyrazole ring enhances hydrogen bonding with receptor residues (e.g., Tyr 173 in σ1) .

Methodology: - Docking simulations (AutoDock Vina) paired with in vitro binding assays (Ki determinations) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.